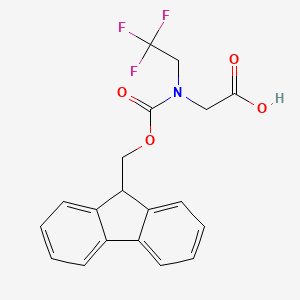

N-Fmoc-N-(2,2,2-trifluoroethyl)glycine

Description

Contextualization within Unnatural Amino Acid and Peptide Chemistry

In the realm of peptide science, researchers frequently move beyond the 20 standard proteinogenic amino acids to create novel molecular structures. N-Fmoc-N-(2,2,2-trifluoroethyl)glycine is a prime example of an unnatural amino acid derivative, designed specifically for incorporation into peptide chains to confer non-natural properties. The use of such synthetic building blocks is a central strategy in modern peptide chemistry, enabling the development of molecules with enhanced stability, novel conformations, and improved biological activity.

The foundation of its utility lies in Fmoc-based solid-phase peptide synthesis, a method that allows for the controlled, sequential addition of amino acid residues to a growing chain anchored to a solid support. google.com The Fmoc group on this compound ensures its compatibility with this standard synthetic methodology. By strategically placing this and other unnatural amino acids within a peptide sequence, chemists can fine-tune the resulting molecule's physicochemical characteristics for specific applications in drug discovery and materials science.

Significance of Trifluoromethylation in Bioactive Molecule Design and Fluorinated Amino Acid Research

The introduction of fluorine, and specifically the trifluoromethyl (CF3) group, into organic molecules is a powerful and widely used strategy in medicinal chemistry. The trifluoroethyl side chain in this compound brings several advantages to the design of bioactive peptides. The CF3 group is known for its high electronegativity and lipophilicity, which can significantly influence a molecule's interactions with biological targets. smolecule.com

Incorporating this fluorinated moiety can lead to several beneficial outcomes:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making molecules containing it more resistant to metabolic degradation, which can improve their bioavailability and duration of action. smolecule.com

Modulated Bioactivity : The electronic properties of the CF3 group can alter the acidity or basicity of nearby functional groups, potentially enhancing the binding affinity of a peptide to its target receptor or enzyme.

Conformational Control : The steric bulk of the trifluoroethyl group can restrict the rotational freedom of the peptide backbone, forcing it into a more defined three-dimensional shape. smolecule.com This conformational constraint is crucial for designing peptides that fit precisely into a biological binding pocket.

Analytical Probing : The presence of fluorine provides a unique spectroscopic handle. smolecule.com Fluorine-19 Nuclear Magnetic Resonance (19F-NMR) spectroscopy can be used to study the structure, dynamics, and interactions of the fluorinated peptide without interference from other atoms in the biological system. smolecule.com

Overview of the Current Research Landscape for this compound

The current research landscape for this compound positions it as a high-value, specialized building block for advanced chemical synthesis. smolecule.comwuxiapptec.com Its primary role is in the construction of fluorinated peptides and peptoids intended for research in medicinal chemistry, chemical biology, and materials science. smolecule.com The compound is commercially available from various suppliers, which facilitates its use in both academic and industrial research settings. sigmaaldrich.comwuxiapptec.com

Ongoing research leverages the unique combination of the N-alkylation and trifluoroethylation to develop novel molecules with enhanced characteristics. Scientists utilize this compound to create peptides and peptoids with greater stability against enzymatic degradation, improved cell permeability due to increased lipophilicity, and controlled conformations for optimized target binding. smolecule.com The ability to use 19F-NMR as an analytical tool further enhances its utility in studies of protein-protein interactions and peptide dynamics. smolecule.com Consequently, this compound is an important component in the toolkit for developing next-generation peptide-based therapeutics and advanced biomaterials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(2,2,2-trifluoroethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c20-19(21,22)11-23(9-17(24)25)18(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLGIXQTAKEMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Strategic Derivatization of N Fmoc N 2,2,2 Trifluoroethyl Glycine

Controlled Removal of the N-Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), serving as a temporary protecting group for the α-amino function. luxembourg-bio.com Its removal is a critical step, repeated throughout the synthesis to elongate the peptide chain. uci.edu The cleavage mechanism proceeds through a base-catalyzed β-elimination. luxembourg-bio.comcsic.es A base removes the acidic proton on the fluorenyl ring system, leading to the collapse of the carbamate (B1207046) and the release of dibenzofulvene and carbon dioxide, liberating the secondary amine of the N-(2,2,2-trifluoroethyl)glycine residue. luxembourg-bio.com

Standard deprotection protocols typically employ a solution of a secondary amine base, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.edupeptide.com A typical two-stage procedure involves a short initial treatment to begin the deprotection, followed by a longer treatment to ensure complete removal. peptide.com

While piperidine is highly effective, alternative bases are used to mitigate specific side reactions. 4-methylpiperidine (B120128) is often substituted for piperidine due to regulatory controls on the latter, exhibiting similar efficacy. luxembourg-bio.com For sensitive sequences prone to side reactions like aspartimide formation, a weaker base or a combination of bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with piperidine, can be employed to shorten reaction times or modify the reaction environment. peptide.comiris-biotech.de

| Reagent/System | Typical Concentration | Solvent | Common Protocol | Notes |

|---|---|---|---|---|

| Piperidine | 20% (v/v) | DMF | 1 x 1-2 min, followed by 1 x 5-7 min | The most common and standard reagent for Fmoc removal. peptide.comrsc.orggoogle.com |

| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | 1 x 7 min | An effective alternative to piperidine with similar reaction kinetics. luxembourg-bio.comrsc.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU / 2% Piperidine | DMF or NMP | 2 x 5-7 min | A stronger, non-nucleophilic base used to accelerate deprotection, often in combination with piperidine. peptide.com Can reduce side reactions by shortening exposure time. |

Activation Strategies for Carboxyl Functionality in Peptide Coupling Reactions

The formation of a peptide bond requires the activation of the carboxyl group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain. luxembourg-bio.comgcwgandhinagar.com For N-Fmoc-N-(2,2,2-trifluoroethyl)glycine, the choice of activation strategy is crucial for achieving high coupling efficiency and minimizing racemization. The presence of the N-alkyl (trifluoroethyl) group creates a secondary amine, which can present greater steric hindrance compared to primary amines of standard amino acids, potentially requiring more potent coupling reagents.

Several classes of coupling reagents are available, each with a distinct mechanism of action. peptide.com

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To prevent side reactions and suppress racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) are almost always included. rsc.orgpeptide.com These additives trap the O-acylisourea to form less reactive, but still highly efficient, active esters. luxembourg-bio.com

Aminium/Uronium and Phosphonium Salts: These reagents, often based on HOBt or its aza-derivatives (HOAt), are among the most efficient coupling agents. bachem.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are common examples that form active esters in situ in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). peptide.combachem.com Phosphonium salt reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for sterically demanding couplings, including those involving N-methylated or other N-alkylated amino acids. peptide.comchemrxiv.org

| Reagent Class | Examples (Abbreviation) | Full Name | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC | N,N'-Diisopropylcarbodiimide | Cost-effective; used with additives like OxymaPure or HOBt to minimize racemization. rsc.orgpeptide.com |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient and popular reagent; by-products are water-soluble. peptide.combachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Based on HOAt, reacts faster than HBTU with less epimerization, especially effective for hindered couplings. peptide.comchemrxiv.org | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for hindered couplings, though can be less reactive than PyAOP. |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective for coupling N-alkylated amino acids and for cyclization reactions. peptide.comchemrxiv.org |

Selective Chemical Modifications at the Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group is a key feature of this amino acid derivative. It is characterized by the exceptional stability of the carbon-fluorine bonds, which renders the trifluoromethyl (CF₃) group largely chemically inert under typical conditions of peptide synthesis, deprotection, and cleavage. mdpi.com Direct chemical modification of the trifluoroethyl moiety is not a common derivatization strategy due to its high resistance to chemical transformation.

The strategic value of the trifluoroethyl group lies not in its reactivity, but in the properties it confers upon the molecule and the resulting peptide. smolecule.com

Enhanced Lipophilicity: The fluorine atoms increase the hydrophobicity of the amino acid residue, which can enhance interactions with hydrophobic pockets in biological targets or improve membrane permeability. smolecule.commdpi.com

Conformational Constraints: The steric bulk and electronegativity of the trifluoroethyl group can restrict the conformational freedom of the peptide backbone, which can be advantageous in designing peptides with specific secondary structures. nih.gov

Metabolic Stability: The strong C-F bonds increase resistance to oxidative metabolism, which can improve the in vivo stability and pharmacokinetic profile of a peptide therapeutic. mdpi.com

¹⁹F NMR Probe: The presence of fluorine atoms allows the use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. This technique can provide valuable information about the local environment, conformation, and dynamics of the peptide without interference from other signals in a biological system.

Orthogonal Protection Schemes for Complex Molecule Synthesis

Orthogonal protection is a synthetic strategy that employs multiple classes of protecting groups, each of which can be removed by a specific chemical mechanism without affecting the others. csic.esresearchgate.net This allows for the selective unmasking and modification of different functional groups within a complex molecule, such as a branched or cyclic peptide.

This compound is an integral component of the most common orthogonal strategy in SPPS: the Fmoc/tBu approach. csic.es In this scheme:

The Nα-Fmoc group is labile to basic conditions (e.g., piperidine). csic.es

Side-chain protecting groups on other amino acids, such as tert-butyl (tBu) ethers, esters, and tert-butyloxycarbonyl (Boc) , are labile to acidic conditions (e.g., trifluoroacetic acid, TFA). csic.esthermofisher.com

This fundamental orthogonality allows for the stepwise elongation of the peptide chain by repeated base-mediated Fmoc removal, followed by a final acid-mediated step to remove all side-chain protection and cleave the peptide from the resin. thermofisher.com

For more elaborate molecular architectures, additional orthogonal protecting groups can be incorporated on the side chains of other amino acids within the peptide. This enables site-specific modifications while the peptide remains on the solid support. This compound is fully compatible with these advanced schemes.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Functional Group Protected | Orthogonality Class |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | α-Amino | Base-Labile csic.es |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Amino (Lys, Trp), Imidazole (His) | Acid-Labile thermofisher.com |

| tert-Butyl | tBu | Acid (e.g., TFA) | Hydroxyl (Ser, Thr, Tyr), Carboxyl (Asp, Glu) | Acid-Labile thermofisher.com |

| Trityl | Trt | Acid (e.g., TFA) | Amide (Asn, Gln), Sulfhydryl (Cys), Imidazole (His) | Acid-Labile thermofisher.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger | Amino (Lys) | Palladium-Catalyzed Cleavage uci.edunih.gov |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Amino (Lys) | Hydrazine-Labile uci.edu |

Applications of N Fmoc N 2,2,2 Trifluoroethyl Glycine in Advanced Peptide and Peptidomimetic Research

Integration into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically constructing peptides on a solid resin support. biomatik.com The process involves iterative cycles of deprotection and coupling of amino acids to build the desired sequence. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group on N-Fmoc-N-(2,2,2-trifluoroethyl)glycine serves as a temporary protecting group for the nitrogen atom, preventing unwanted polymerization. altabioscience.comnih.gov This Fmoc group is cleaved under mild basic conditions, typically with piperidine (B6355638), allowing the peptide chain to be elongated one amino acid at a time. peptide.comuci.edu

This compound is classified as an N-alkyl amino acid, a group known to present challenges in SPPS. rsc.orgmonash.edu The presence of the trifluoroethyl substituent on the nitrogen atom creates significant steric hindrance and alters the electronic properties of the amine, making it less nucleophilic. Consequently, the coupling of this amino acid onto a growing peptide chain, or the coupling of a subsequent amino acid onto it, can be sluggish compared to standard, non-alkylated amino acids. nih.gov

Research has shown that standard coupling reagents may be insufficient to achieve high efficiency. More potent activators are often required to overcome the reduced reactivity. For instance, coupling N-methyl amino acids, which are sterically less demanding than N-trifluoroethyl glycine (B1666218), often requires stronger reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in place of more common reagents like HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). uci.edu Double couplings or extended reaction times are common strategies to ensure the reaction proceeds to completion. nih.gov

| Parameter | Standard Amino Acids | N-Alkyl Amino Acids (e.g., this compound) |

|---|---|---|

| Reactivity | High | Low (due to steric hindrance and reduced nucleophilicity) |

| Common Coupling Reagents | HBTU, HCTU, DIC/HOBt | HATU, PyAOP, PyBOP, COMU peptide.com |

| Coupling Time | Typically 15-60 minutes | Often requires extended times (>2 hours to overnight) nih.gov |

| Coupling Strategy | Single coupling is usually sufficient | Double coupling is frequently necessary nih.gov |

| Potential Issues | Aggregation in "difficult sequences" nih.gov | Slow or incomplete reactions, aggregation, diketopiperazine formation uniurb.it |

Several strategies have been developed to overcome the challenges associated with incorporating sterically hindered and electronically deactivated N-alkyl amino acids like this compound into peptide sequences.

Advanced Coupling Reagents: The use of highly reactive coupling reagents is the most common approach. Phosphonium-based reagents (like PyBOP and PyAOP) and aminium/uronium reagents based on more acidic additives like HOAt (e.g., HATU) are more effective than their HOBt-based counterparts (HBTU, HCTU). uniurb.it These reagents generate more reactive activated esters, which can overcome the energy barrier imposed by the bulky substituents.

Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling reactions significantly. mblintl.com This technique helps to overcome steric hindrance and can disrupt peptide chain aggregation on the resin, thereby improving the accessibility of the terminal amine for the incoming amino acid. mblintl.com

Optimized Solvent and Temperature Conditions: The choice of solvent can influence resin swelling and monomer solubility, which are critical for efficient coupling. rsc.org In some cases, performing the coupling at an elevated temperature (without microwave irradiation) can also enhance reaction rates, although care must be taken to avoid side reactions.

Use of "Difficult Sequence" Protocols: Peptides containing N-alkylated residues are often treated as "difficult sequences." Protocols for these sequences may involve using lower resin loading to reduce intermolecular aggregation, or incorporating structure-disrupting elements like pseudoprolines in other parts of the sequence to maintain chain solvation. mblintl.comrsc.org

Design and Construction of Novel Peptidomimetic Scaffolds

Peptidomimetics are molecules designed to mimic the three-dimensional structure and biological function of peptides but with improved properties, such as enhanced stability or oral bioavailability. acs.org this compound is a powerful building block for constructing such scaffolds because its N-alkylation fundamentally alters the peptide backbone. nih.govnih.gov

A peptide bond isostere is a chemical group that replaces the normal amide bond (-CO-NH-) in a peptide to modulate its properties. nih.govrsc.org While N-alkylation does not replace the amide bond itself, it modifies it significantly, making the N-substituted amino acid residue a functional bioisostere of a dipeptide unit. The trifluoroethyl group eliminates the amide proton's ability to act as a hydrogen bond donor, a critical interaction for the formation of many secondary structures and for receptor binding. nih.gov Furthermore, the steric bulk of the group restricts rotation around the Cα-N bond, influencing the local conformation. This modification can be used to probe the importance of specific hydrogen bonds in peptide-protein interactions and to design peptides with increased resistance to proteolytic degradation, as many proteases require the N-H group for substrate recognition. Other isosteres used in peptide chemistry include alkenes and fluoroalkenes, which offer different geometric and electronic properties. nih.govrsc.org

The incorporation of N-alkylated amino acids has a profound impact on peptide secondary structure. nih.gov The loss of the N-H hydrogen bond donor capability disrupts the hydrogen-bonding patterns that define α-helices and β-sheets. However, this disruption can be exploited to favor other structures, particularly β-turns. nih.gov The bulky and stereoelectronically demanding trifluoroethyl group acts as a "conformational lock," severely restricting the available Ramachandran space for the residue. This can force the peptide backbone to adopt a specific turn or kink, effectively acting as a template for inducing a particular fold in the rest of the peptide. cyu.fr This property is highly valuable in designing peptidomimetics that mimic the bioactive conformation of a natural peptide, particularly at turn regions which are often crucial for receptor recognition.

| Secondary Structure | Effect of Standard Glycine | Effect of N-(2,2,2-trifluoroethyl)glycine |

|---|---|---|

| α-Helix | Generally flexible; can act as a helix breaker. | Strongly destabilizing due to loss of N-H hydrogen bond donor and steric hindrance. nih.gov |

| β-Sheet | Tolerated, but high content can lead to aggregation. nih.gov | Destabilizing due to loss of N-H hydrogen bond donor. nih.gov |

| β-Turn | Often found in turn regions due to conformational flexibility. | Strongly promotes turn structures (e.g., βII and βVIa turns) due to conformational restriction. nih.gov |

Development of Functionally Enhanced Fluorinated Peptide Building Blocks

This compound is a prime example of a functionally enhanced building block, where fluorine chemistry is leveraged to create peptides with novel and improved properties. wuxiapptec.comnih.gov The introduction of fluorine can dramatically alter the physicochemical profile of a peptide. nih.govmdpi.com

| Property | Description | Implication in Peptide Design |

|---|---|---|

| Increased Lipophilicity | The fluorine atoms are hydrophobic, increasing the nonpolar character of the residue. cyu.fr | Enhanced binding to hydrophobic targets; potential for improved membrane permeability. monash.edu |

| Metabolic Stability | The C-F bond is very strong and resistant to enzymatic cleavage. nih.gov | Increased peptide half-life and bioavailability. |

| Conformational Rigidity | The bulky trifluoroethyl group restricts bond rotation. cyu.fr | Induces specific secondary structures (e.g., turns) and reduces conformational entropy, which can improve binding affinity. nih.gov |

| Hydrogen Bond Disruption | The N-H proton is replaced by the trifluoroethyl group, preventing hydrogen bond donation. | Allows for probing the role of H-bonds; can be used to destabilize undesired secondary structures. nih.gov |

Role in the Synthesis of Peptide Nucleic Acid (PNA) Analogs and Other Oligonucleotide Mimics

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of repeating N-(2-aminoethyl)glycine units. nih.govmdpi.comnih.govnih.gov This modification confers remarkable properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation. nih.govmdpi.comnih.gov The synthesis of PNA oligomers often employs Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategies on solid-phase supports, akin to peptide synthesis. bldpharm.com

The incorporation of modifications into the PNA backbone is a key strategy to further enhance their properties, such as cellular uptake, solubility, and binding affinity. nih.govrsc.org While a variety of backbone modifications have been explored, the specific role and detailed research findings regarding the incorporation of this compound into PNA analogs are not extensively documented in publicly available literature. The introduction of the N-(2,2,2-trifluoroethyl) group would represent a significant modification to the standard N-(2-aminoethyl)glycine backbone.

Hypothetical Impact of N-(2,2,2-trifluoroethyl)glycine Incorporation in PNA Analogs:

| Property | Potential Effect of N-(2,2,2-trifluoroethyl) Group | Rationale |

| Conformational Rigidity | Increased pre-organization of the PNA backbone into a helical structure. | The bulky and electron-withdrawing trifluoroethyl group would introduce steric hindrance and restrict bond rotation, potentially favoring a specific backbone geometry conducive to hybridization. researchgate.net |

| Binding Affinity (Tm) | Potential modulation of the melting temperature (Tm) of PNA-DNA/RNA duplexes. | The altered backbone conformation and electronic effects could either enhance or decrease the stability of the duplex, depending on the specific interactions. |

| Hydrophobicity | Increased lipophilicity of the PNA oligomer. | The trifluoromethyl group is highly hydrophobic, which could influence the solubility and cellular uptake of the PNA analog. |

| Metabolic Stability | Enhanced resistance to proteases. | The modified backbone may further hinder recognition by proteolytic enzymes. |

Application in Protein Engineering and Segmental Ligation Studies

Protein engineering often involves the introduction of unnatural amino acids to enhance protein stability, modulate activity, or introduce novel functionalities. researchgate.netbiosearchtech.commdpi.comresearchgate.net Fluorinated amino acids are particularly valuable in this context due to the unique properties of fluorine, such as its high electronegativity and the ability of fluorinated groups to form stable, hydrophobic interactions. researchgate.netbiosearchtech.commdpi.comnih.gov

The incorporation of N-(2,2,2-trifluoroethyl)glycine into a polypeptide chain would represent a backbone modification rather than a side-chain alteration. This could have profound effects on the local and global structure of a protein. The trifluoroethyl group could influence peptide bond geometry and restrict the conformational freedom of the polypeptide backbone, potentially leading to increased thermal and chemical stability. researchgate.netresearchgate.net

Potential Applications and Research Findings in Protein Engineering:

| Application Area | Expected Impact of N-(2,2,2-trifluoroethyl)glycine | Supporting Research Context (General) |

| Protein Stability | Enhanced thermal and chemical stability. | Incorporation of other fluorinated amino acids into the hydrophobic core of proteins has been shown to significantly increase their stability. researchgate.netbiosearchtech.commdpi.com |

| Protein Folding | Altered folding kinetics and pathways. | The conformational constraints imposed by the trifluoroethyl group could guide the protein to fold into a specific, stable conformation. |

| Enzyme Activity | Modulation of catalytic efficiency and substrate specificity. | Changes in the protein's three-dimensional structure due to the modified backbone could alter the geometry of the active site. |

| Protein-Protein Interactions | Modified binding affinities and specificities. | The introduction of a fluorinated moiety can alter the surface properties of a protein, influencing its interactions with other molecules. mdpi.com |

Segmental ligation, particularly native chemical ligation (NCL), is a powerful technique for the total chemical synthesis of proteins. This method involves the chemoselective reaction of two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine. While Fmoc-based solid-phase peptide synthesis (SPPS) is a common method for preparing peptide segments, the direct synthesis of peptide thioesters can be challenging.

The use of this compound in the synthesis of peptide segments for ligation studies is not well-documented. Its incorporation, particularly at or near the ligation site, could influence the efficiency of the ligation reaction. The electronic effects of the trifluoroethyl group might affect the reactivity of a nearby C-terminal thioester or the pKa of an N-terminal cysteine. However, without specific research findings, these effects remain speculative. Detailed experimental studies are needed to determine the compatibility and potential advantages of using this compound in protein engineering and segmental ligation.

Spectroscopic and Conformational Analysis of N Fmoc N 2,2,2 Trifluoroethyl Glycine Containing Constructs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine. The N-alkylation introduces the possibility of cis/trans isomers (rotamers) around the C-N bond, which can often be observed as distinct sets of signals in NMR spectra, providing insight into the conformational dynamics of the molecule. researchgate.net

The ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework of the molecule. The Fmoc group displays a characteristic set of signals in the aromatic region of the ¹H spectrum (typically between 7.2 and 7.9 ppm) and the ¹³C spectrum (between 120 and 145 ppm). scienceopen.comchemicalbook.com

The trifluoroethyl group introduces two key signals: a methylene (B1212753) group (-CH₂-) and a trifluoromethyl group (-CF₃). In the ¹H NMR spectrum, the methylene protons adjacent to the nitrogen and the trifluoromethyl group are expected to appear as a quartet due to coupling with the three fluorine atoms. The glycine (B1666218) α-protons (-CH₂-) will appear as a singlet, though its chemical shift will be influenced by the adjacent nitrogen and the electronic environment.

In the ¹³C NMR spectrum, the carbons of the trifluoroethyl group will be clearly distinguishable. The -CF₃ carbon will appear as a quartet due to one-bond coupling with the fluorine atoms, while the adjacent -CH₂- carbon will appear as a quartet due to two-bond coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Glycine | α-CH₂ | ~4.0 - 4.2 | ~50 - 55 | s |

| Glycine | C=O | - | ~170 - 173 | s |

| Trifluoroethyl | N-CH₂ | ~3.8 - 4.1 | ~45 - 50 | q (²JC-F) |

| Trifluoroethyl | CF₃ | - | ~123 - 127 | q (¹JC-F) |

| Fmoc | CH, CH₂ | ~4.2 - 4.5 | ~47 (CH), ~67 (CH₂) | m |

| Fmoc | Aromatic CH | ~7.2 - 7.9 | ~120 - 141 | m |

| Fmoc | Aromatic C (quat) | - | ~141 - 144 | s |

| Fmoc | C=O | - | ~156 | s |

Note: Predicted values are based on data for Fmoc-glycine and related N-alkylated and fluorinated compounds. Actual shifts may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR for Probing Fluorine Environment and Local Dynamics

Fluorine-19 (¹⁹F) NMR is exceptionally sensitive for studying fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three magnetically equivalent fluorine atoms of the -CF₃ group. This signal would likely appear as a triplet due to coupling with the adjacent methylene (-CH₂) protons.

The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, solvent polarity, and molecular conformation. nih.govescholarship.org This sensitivity makes ¹⁹F NMR a powerful probe for monitoring conformational changes, binding events, or changes in the local environment when this amino acid is incorporated into a larger peptide chain. nih.govresearchgate.net The typical chemical shift range for trifluoromethyl groups in such environments is between -50 and -70 ppm. wikipedia.org

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and determining the three-dimensional structure and conformation.

COSY (Correlation Spectroscopy): This experiment reveals through-bond proton-proton couplings. For this molecule, COSY would show correlations between the coupled protons within the Fmoc group's fluorenyl ring system. Crucially, it would also confirm the connectivity within the trifluoroethyl group by showing a cross-peak between the N-CH₂ protons and the signal from any residual protonated solvent coupled to the fluorine atoms, or through long-range couplings. scienceopen.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of the ¹³C signals based on their attached protons. It would clearly link the glycine α-protons to the α-carbon and the trifluoroethyl -CH₂- protons to their corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space (typically within 5 Å), providing critical information about the molecule's conformation. NOESY spectra could reveal spatial proximities between protons on the trifluoroethyl group and protons on the bulky Fmoc group, which would help define the preferred orientation of these substituents around the nitrogen atom. When incorporated into a peptide, NOESY is essential for determining the local fold and interactions with neighboring residues.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions like hydrogen bonding. nih.gov

The IR spectrum of this compound would be dominated by several characteristic absorption bands. The two carbonyl groups (one in the Fmoc carbamate (B1207046) and one in the carboxylic acid) would give rise to strong C=O stretching vibrations, typically in the 1680-1760 cm⁻¹ region. The presence of the trifluoromethyl group will result in strong C-F stretching bands, usually found in the 1000-1350 cm⁻¹ region. Aromatic C-H stretching from the Fmoc group would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. A key feature is the absence of an N-H stretching band (typically ~3300 cm⁻¹), confirming the N,N-disubstituted nature of the glycine residue. researchgate.net

Raman spectroscopy provides complementary information, with strong signals often observed for the symmetric vibrations of the aromatic rings in the Fmoc group. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (broad) | Carboxylic Acid | 2500 - 3300 |

| C-H Stretch (aromatic) | Fmoc Group | 3000 - 3100 |

| C-H Stretch (aliphatic) | Glycine & Ethyl CH₂ | 2850 - 3000 |

| C=O Stretch | Carbamate (Fmoc) & Acid | 1680 - 1760 |

| C=C Stretch (aromatic) | Fmoc Group | 1450 - 1600 |

| C-F Stretch | Trifluoroethyl Group | 1000 - 1350 |

| C-O Stretch | Carbamate & Acid | 1000 - 1300 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment in Peptidomimetics

Circular Dichroism (CD) spectroscopy is a vital technique for assessing the secondary structure of peptides and proteins in solution. springernature.com When this compound is incorporated into a peptide chain, it has a profound impact on the resulting conformation.

The N-alkylation of the glycine residue removes the amide proton, thereby preventing its participation as a hydrogen bond donor. This disruption is significant because hydrogen bonding is the cornerstone of stable secondary structures like α-helices and β-sheets. Consequently, the incorporation of this residue is expected to act as a "structure breaker," inducing turns or promoting more disordered, random-coil-like conformations in its vicinity. nih.govresearchgate.net

A CD spectrum of a peptide containing this residue would likely lack the characteristic features of an α-helix (negative bands at ~222 nm and ~208 nm, positive band at ~193 nm) or a β-sheet (negative band at ~218 nm). Instead, the spectrum would probably be dominated by a strong negative band below 200 nm, which is indicative of a random coil or disordered conformation. nih.gov

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Purity

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and assessing the purity of this compound. Using techniques like Electrospray Ionization (ESI), the exact mass of the molecular ion can be measured with high accuracy.

For this compound (C₁₉H₁₆F₃NO₄), the calculated monoisotopic mass is 379.1031 g/mol . HRMS would be used to verify this mass to within a few parts per million (ppm), which confirms the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to further characterize the structure through fragmentation analysis. A common and dominant fragmentation pathway for Fmoc-protected amino acids is the characteristic loss of the fluorenyl group. nih.gov Under CID (Collision-Induced Dissociation) conditions, the protonated molecule would likely undergo a facile cleavage, losing dibenzofulvene (C₁₄H₁₀, mass 178.0783 Da) and carbon dioxide (CO₂, mass 43.9898 Da) from the Fmoc group. nih.gov

Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the structure, function, and assembly of peptides and proteins. For constructs containing this compound, a range of advanced spectroscopic techniques can be employed to probe these non-covalent interactions in detail. These methods provide insights into phenomena such as hydrogen bonding, hydrophobic interactions, and π-stacking, which are fundamental to the biological activity and material properties of these molecules.

Due to the specific nature of this compound, detailed experimental data from advanced spectroscopic studies focusing on its intermolecular interactions are not widely available in published literature. However, the principles of these techniques, as applied to similar Fmoc-protected and N-substituted amino acids, can be extrapolated to understand how such investigations would be conducted and the nature of the data that would be obtained.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for identifying atoms that are close in space, providing direct evidence of intermolecular contacts. In a concentrated solution or an aggregated state of a peptide containing this compound, NOESY can reveal through-space correlations between protons on different molecules.

Hypothetical Research Findings:

A hypothetical 2D NOESY experiment on a self-assembling peptide incorporating this compound could yield cross-peaks indicating intermolecular proximity. For instance, correlations between the aromatic protons of the Fmoc group on one peptide and the trifluoroethyl or backbone protons of an adjacent peptide would suggest a specific packing arrangement. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of intermolecular distances.

| Proton Pair (Molecule 1 - Molecule 2) | Hypothetical NOE Cross-Peak Intensity | Inferred Proximity | Type of Interaction |

|---|---|---|---|

| Fmoc aromatic H - Fmoc aromatic H | Strong | < 5 Å | π-π stacking |

| Fmoc aromatic H - Trifluoroethyl CH₂ | Medium | < 5 Å | Hydrophobic interaction |

| Backbone α-CH - Backbone α-CH | Weak | < 5 Å | Peptide backbone alignment |

Fluorescence Spectroscopy

Fluorescence techniques, such as Förster Resonance Energy Transfer (FRET), are highly sensitive to intermolecular distances. In a FRET experiment, a donor fluorophore can transfer its excitation energy to an acceptor fluorophore when they are in close proximity (typically within 10 nm). While the this compound moiety itself is not a classic FRET pair, peptides containing it could be labeled with suitable donor and acceptor dyes to study their association.

Hypothetical Research Findings:

Consider two populations of a peptide containing this compound, one labeled with a donor fluorophore (e.g., a cyanine (B1664457) dye) and the other with an acceptor (e.g., a fluorescein (B123965) derivative). Upon mixing, if the peptides self-assemble or interact, FRET would be observed as a decrease in the donor's fluorescence intensity and an increase in the acceptor's emission. The efficiency of FRET can be used to calculate the average distance between the donor and acceptor molecules, providing insights into the packing density and arrangement of the peptide assembly.

| Peptide Construct | FRET Donor | FRET Acceptor | Hypothetical FRET Efficiency (%) | Calculated Intermolecular Distance (Å) |

|---|---|---|---|---|

| Peptide-1-TFEG | Cy3 | Fluorescein | 45 | 55 |

| Peptide-2-TFEG | Alexa Fluor 488 | Alexa Fluor 594 | 60 | 48 |

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

For studying the structure of self-assembled or aggregated states of peptides, solid-state NMR is an invaluable technique. It provides information on the conformation and packing of molecules in the solid state. By using isotopically labeled (e.g., with ¹³C or ¹⁵N) this compound, specific intermolecular distances can be measured through techniques like Rotational Echo Double Resonance (REDOR).

Hypothetical Research Findings:

In a hypothetical ssNMR study of a self-assembled fibril of a peptide containing ¹³C-labeled this compound at the carbonyl carbon and ¹⁵N-labeled at the nitrogen, REDOR experiments could be used to measure the ¹³C-¹⁵N internuclear distance between adjacent molecules. This would provide precise information on the registration of the peptide backbones in the assembly. Chemical shift analysis in ssNMR can also reveal information about the local electronic environment and secondary structure.

| Labeled Nuclei Pair (Molecule 1 - Molecule 2) | ssNMR Technique | Hypothetical Measured Distance (Å) | Structural Implication |

|---|---|---|---|

| ¹³C=O --- ¹⁵N | REDOR | 4.5 ± 0.2 | Inter-strand hydrogen bonding in a β-sheet |

| ¹³C (Fmoc) --- ¹³C (Fmoc) | PDSD | 3.8 ± 0.3 | Intermolecular π-stacking of Fmoc groups |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly sensitive to hydrogen bonding. The vibrational frequencies of amide bonds (Amide I, Amide II, and N-H stretch) in a peptide are shifted upon the formation of hydrogen bonds. By analyzing these shifts, the presence and nature of intermolecular hydrogen bonding can be inferred.

Hypothetical Research Findings:

For a peptide containing this compound that forms intermolecular hydrogen bonds, the Amide I band (primarily C=O stretching) would typically show a shift to lower wavenumbers compared to the non-hydrogen-bonded state. Similarly, the N-H stretching vibration would also exhibit a red shift. The magnitude of these shifts can be correlated with the strength of the hydrogen bonds.

| Vibrational Mode | Hypothetical Frequency (Non-H-bonded) (cm⁻¹) | Hypothetical Frequency (H-bonded) (cm⁻¹) | Frequency Shift (Δν) (cm⁻¹) | Inferred Interaction |

|---|---|---|---|---|

| Amide I (C=O stretch) | 1680 | 1645 | -35 | Strong intermolecular hydrogen bonding |

| N-H stretch | 3450 | 3300 | -150 | Strong intermolecular hydrogen bonding |

Computational and Theoretical Investigations of N Fmoc N 2,2,2 Trifluoroethyl Glycine and Its Derivatives

Molecular Mechanics and Dynamics Simulations for Conformational Sampling and Stability

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of molecules. For N-Fmoc-N-(2,2,2-trifluoroethyl)glycine, these simulations would be crucial to understand how the trifluoroethyl and Fmoc groups influence the peptide backbone's flexibility and preferred geometries.

MD simulations, in particular, would allow for the observation of the molecule's dynamic behavior over time in various solvent environments. This would help in identifying stable conformations and the energy barriers between them. Such studies on simpler systems like oligoglycines have revealed how different force fields can impact the predicted structural tendencies. nih.gov For this compound, a primary challenge would be the availability of accurate force field parameters for the fluorinated ethyl group attached to the nitrogen atom.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), are essential for investigating the electronic properties of molecules. DFT calculations could provide insights into the charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential of this compound. These properties are fundamental to understanding the molecule's reactivity and its non-covalent interaction patterns.

Furthermore, DFT is widely used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. Theoretical calculations on glycine (B1666218) and its derivatives have been used to understand their thermodynamic and thermal properties. biomedres.us For this compound, DFT would be invaluable for interpreting experimental spectra and understanding how the trifluoroethyl group electronically perturbs the glycine scaffold.

Prediction of Conformational Preferences and Stereoelectronic Effects of the Trifluoroethyl Group

The trifluoroethyl group is known to exert strong stereoelectronic effects due to the high electronegativity of fluorine atoms. These effects can significantly influence the local conformation around the N-Cα bond. Computational studies on other fluorinated organic molecules have demonstrated the importance of gauche effects and other hyperconjugative interactions involving C-F bonds.

A detailed conformational analysis using quantum chemical methods would be necessary to map the potential energy surface of this compound as a function of key dihedral angles. This would reveal the low-energy conformations and the rotational barriers, providing a quantitative understanding of the conformational preferences induced by the trifluoroethyl group. Such analyses have been performed for glycine dimers to understand their conformational landscapes. mdpi.com

In Silico Design Principles for this compound-Incorporated Ligands

The unique properties of fluorinated amino acids make them attractive for the design of peptides and peptidomimetics with enhanced stability, binding affinity, and bioavailability. In silico methods play a crucial role in the rational design of such ligands. nih.gov

Once the conformational preferences and interaction patterns of this compound are understood through the computational studies described above, this information could be used to design peptides where this residue is strategically placed to induce a specific secondary structure or to engage in key interactions with a biological target. The hydrophobicity and altered hydrogen bonding capacity of the N-trifluoroethyl group would be critical parameters in such design efforts.

Development of Force Fields and Parameters for Fluorinated Amino Acid Residues

A significant hurdle for conducting reliable molecular mechanics and dynamics simulations of novel molecules is the lack of accurate force field parameters. Standard force fields like AMBER and CHARMM may not have parameters for the N-(2,2,2-trifluoroethyl)glycine moiety. nih.gov

Therefore, a dedicated effort would be required to develop and validate these parameters. This typically involves performing high-level quantum mechanical calculations on the molecule and smaller fragments to derive equilibrium bond lengths, angles, dihedral parameters, and partial atomic charges. researchgate.net The development of a robust force field for this compound would be a foundational step to enable large-scale simulations of peptides and proteins containing this modified amino acid.

Emerging Research Frontiers and Future Academic Perspectives

Novel Mechanistic Insights into Fmoc Deprotection and N-Alkylation in Peptide Synthesis

The foundation of modern solid-phase peptide synthesis (SPPS) using this building block relies on the well-established Fmoc chemistry. frontiersin.orgpressbooks.pub The deprotection of the Nα-Fmoc group is a critical step, proceeding through a base-catalyzed β-elimination mechanism. nih.govspringernature.com This two-step process involves the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a mild base, typically a secondary amine like piperidine (B6355638), followed by elimination to yield a reactive dibenzofulvene (DBF) intermediate. nih.govembrapa.br The DBF is subsequently trapped by the amine to drive the reaction to completion. nih.gov

While this mechanism is well-understood, the influence of the N-(2,2,2-trifluoroethyl) group on the kinetics and efficiency of Fmoc deprotection is a subject of academic interest. The strong electron-withdrawing nature of the trifluoromethyl (CF3) moiety could potentially modulate the electronic environment of the nitrogen atom, though its direct impact on the lability of the distant Fmoc group requires further mechanistic studies.

The N-alkylation of the glycine (B1666218) backbone introduces significant steric hindrance, which can impede the subsequent coupling step during peptide chain elongation. This is a known challenge for N-alkylated amino acids in general. Research into overcoming this hurdle has led to the development of more potent coupling reagents and optimized reaction conditions. Methods like the Fukuyama amine synthesis or the Biron-Kessler method are employed for the synthesis of N-alkylated amino acids, which involves protecting the α-amino group with a substituent like 2-nitrobenzenesulfonyl (o-NBS) to render the remaining NH group acidic and amenable to alkylation. nih.govresearchgate.netmdpi.com For coupling pre-synthesized N-alkylated building blocks like N-Fmoc-N-(2,2,2-trifluoroethyl)glycine, specialized aminium-type reagents such as HATU or HCTU are often required to achieve high coupling efficiencies, particularly in automated synthesis protocols. uci.edu

Table 1: Key Mechanistic Steps in Peptide Synthesis with N-Alkylated Amino Acids

| Step | Description | Key Reagents/Conditions | Challenges & Considerations |

|---|---|---|---|

| Fmoc Deprotection | Removal of the N-terminal Fmoc group. | 20-50% piperidine in DMF. frontiersin.org | Potential for side reactions like diketopiperazine formation with certain dipeptide sequences. researchgate.net |

| N-Alkylation (Synthesis) | Introduction of the alkyl group onto the nitrogen atom (for building block synthesis). | Fukuyama or Biron-Kessler methods; alkyl halides. nih.govmdpi.com | Requires careful selection of protecting groups compatible with alkylation conditions. |

| Peptide Coupling | Formation of the amide bond between the N-alkylated amino acid and the growing peptide chain. | Aminium-type reagents (HBTU, HATU, HCTU) and a tertiary base (e.g., DIPEA). embrapa.bruci.edu | Steric hindrance from the N-alkyl group can slow down the reaction rate and lead to incomplete coupling. |

Exploration of this compound in Advanced Bioconjugation and Materials Science Applications

The trifluoroethyl group imparts unique physicochemical properties that are being explored in advanced applications. In materials science, the fluorinated nature of this compound can be leveraged to develop novel polymers and surfaces with enhanced thermal stability and chemical resistance. smolecule.com The incorporation of such fluorinated building blocks into peptide-based materials can create structures with tailored hydrophobicity and self-assembly characteristics.

In the realm of bioconjugation, this compound offers several advantages. The increased lipophilicity conferred by the CF3 group can enhance the ability of a peptide to interact with or traverse cell membranes. smolecule.com Furthermore, the presence of fluorine atoms provides a unique spectroscopic handle. Fluorine-19 Nuclear Magnetic Resonance (19F-NMR) is a powerful analytical technique that can be used to study the structure, dynamics, and interactions of peptides containing this residue without interference from other signals in a complex biological environment. smolecule.com This makes the trifluoroethylglycine unit an effective probe for investigating protein-protein interactions. smolecule.com While derivatives with azide (B81097) or Boc-protected amino groups are often used for direct chemical ligation via "click chemistry," the trifluoroethyl group serves more as a modulator of properties and a spectroscopic reporter. chemimpex.comchemimpex.com

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The progression of peptide science is heavily reliant on automation and high-throughput methods. This compound is compatible with automated solid-phase peptide synthesizers that utilize Fmoc chemistry. pressbooks.publibretexts.org These robotic systems automate the repetitive cycles of deprotection, washing, and coupling required to build a peptide chain on a solid support resin. libretexts.orglibretexts.org However, as noted previously, the coupling of N-alkylated residues can be less efficient than their non-alkylated counterparts. Consequently, optimized protocols, including the use of specialized coupling reagents like HATU and extended reaction times, may be necessary to ensure high-fidelity synthesis. uci.edu

For high-throughput screening (HTS), peptide libraries are synthesized and screened for specific biological activities. nih.gov The unique properties of the trifluoroethylglycine scaffold can be advantageous in this context. For example, its use as a 19F-NMR probe could enable novel screening assays where binding events are detected through changes in the fluorine signal. Furthermore, the ability of the trifluoroethyl group to enhance membrane permeability could be valuable in the development of cell-based screening assays for peptide drug candidates. smolecule.com

Table 2: Considerations for Automated Synthesis and HTS

| Methodology | Integration of this compound | Key Advantages | Challenges |

|---|---|---|---|

| Automated SPPS | Compatible with standard Fmoc-based synthesizers. pressbooks.pub | Rapid synthesis of peptides containing the trifluoroethylglycine unit. | Requires optimized coupling protocols (e.g., using HATU/HOAt) to overcome steric hindrance. uci.edu |

| High-Throughput Screening (HTS) | Can be incorporated into peptide libraries for large-scale screening. nih.gov | The 19F nucleus serves as a non-invasive NMR probe for binding assays. smolecule.com | Synthesis of large, high-purity libraries containing "difficult" N-alkylated residues can be complex. |

Development of Multifunctional Peptidomimetics Utilizing the Trifluoroethylglycine Scaffold

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation. nih.gov The N-substituted glycine backbone of the trifluoroethylglycine unit is a core feature of peptoids, a major class of peptidomimetics. nih.gov The trifluoroethylglycine scaffold offers a platform for developing multifunctional peptidomimetics.

The bulky and rigid nature of the trifluoroethyl group can impose conformational constraints on the peptide backbone. smolecule.com This is a critical design element in forcing a peptide into a specific secondary structure (e.g., a β-turn) that may be required for biological activity. By replacing a native dipeptide motif with a constrained unit like trifluoroethylglycine, researchers can create peptidomimetics with improved metabolic stability and receptor-binding affinity. nih.gov The combination of conformational control, enhanced lipophilicity, and increased stability makes this scaffold a versatile tool for transforming bioactive peptides into more drug-like molecules. smolecule.com

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Structural Biology, and Computational Chemistry

The full potential of this compound is best realized through interdisciplinary research that combines synthetic chemistry, structural biology, and computational modeling.

Synthetic Organic Chemistry: This field provides the foundation by developing efficient methods to synthesize the building block itself and incorporate it into complex peptide and peptidomimetic structures. nih.gov

Structural Biology: Techniques like 19F-NMR spectroscopy provide direct experimental data on how the trifluoroethylglycine residue influences the conformation, dynamics, and interactions of the peptide. smolecule.com This information is invaluable for understanding the structural basis of its biological effects.

Computational Chemistry: Molecular dynamics simulations and virtual screening can be used to predict the conformational preferences of peptides containing the trifluoroethylglycine scaffold and to model their interactions with biological targets like proteins. nih.govnih.gov These computational approaches can guide the rational design of new peptidomimetics with optimized properties, creating a feedback loop where computational predictions inform synthetic efforts, and experimental results validate the models. mdpi.com

This synergistic approach allows for a deeper understanding of structure-activity relationships and accelerates the development of novel peptide-based therapeutics and materials.

Table 3: Interdisciplinary Approaches and Their Contributions

| Discipline | Key Contribution | Relevant Techniques |

|---|---|---|

| Synthetic Organic Chemistry | Provides the molecular building blocks and methods for peptide assembly. | Solid-phase peptide synthesis (SPPS), solution-phase synthesis, development of coupling reagents. pressbooks.pubembrapa.br |

| Structural Biology | Elucidates the three-dimensional structure and dynamics of peptides. | 19F-NMR Spectroscopy, X-ray Crystallography, Circular Dichroism. smolecule.com |

| Computational Chemistry | Predicts molecular properties and guides rational design. | Molecular Dynamics (MD) simulations, Virtual Screening, Quantum Mechanics (QM) calculations. nih.govmdpi.com |

Q & A

Q. What is the role of the Fmoc group in N-Fmoc-N-(2,2,2-trifluoroethyl)glycine during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., piperidine) without disrupting acid-labile side-chain protections or the trifluoroethyl moiety. This orthogonal protection strategy ensures controlled elongation of peptide chains .

Q. How is this compound synthesized, and what are critical reaction parameters?

Synthesis typically involves coupling 2,2,2-trifluoroethylamine to Fmoc-glycine derivatives. Key steps include:

Q. What purification methods are recommended for this compound?

Reverse-phase HPLC is preferred for high-purity isolation, using gradients of acetonitrile/water with 0.1% TFA. Analytical confirmation via LC-MS ensures retention of the trifluoroethyl group (expected [M+H]⁺ ~422.3 Da) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence peptide backbone conformation?

The trifluoroethyl group induces steric and electronic effects, altering dihedral angles and hydrogen-bonding patterns. Computational modeling (e.g., DFT) combined with NMR studies (e.g., -NMR) can reveal conformational changes, particularly in β-sheet or α-helix propensity .

Q. What strategies mitigate racemization during coupling of this compound in SPPS?

- Use low temperatures (0–4°C) during activation.

- Optimize coupling reagents: HOBt/DIC mixtures reduce racemization compared to carbodiimides alone .

- Monitor reaction progress via Kaiser test or FT-IR for real-time detection of free amines .

Q. How stable is this compound under acidic or basic conditions?

- Acidic conditions : The Fmoc group is stable to TFA (used in resin cleavage), but prolonged exposure may hydrolyze the trifluoroethylamine linkage.

- Basic conditions : Piperidine (20% in DMF) rapidly removes Fmoc without degrading the trifluoroethyl group. Validate stability via -NMR post-deprotection .

Q. What analytical techniques resolve contradictions in mass spectrometry data for modified peptides containing this compound?

Discrepancies between theoretical and observed masses may arise from incomplete trifluoroethylation or adduct formation. Solutions include:

Q. How does hygroscopicity impact storage and handling of this compound?

The trifluoroethyl group increases hygroscopicity, necessitating storage in desiccated environments (<5% humidity) at –20°C. Pre-drying under vacuum (1–2 h, 40°C) before use minimizes side reactions during coupling .

Methodological Considerations

Q. What precautions are critical when handling this compound in biological assays?

Q. How to troubleshoot low coupling efficiency in automated peptide synthesizers?

- Step 1 : Verify reagent freshness (e.g., active ester derivatives degrade over time).

- Step 2 : Increase molar excess (3–5 eq) of this compound.

- Step 3 : Use microwave-assisted synthesis (50°C, 10 min) to enhance reaction kinetics .

Data Contradiction Analysis

Q. How to interpret conflicting results in solubility studies of this compound?

Discrepancies may arise from solvent polarity or temperature effects. Systematic protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.